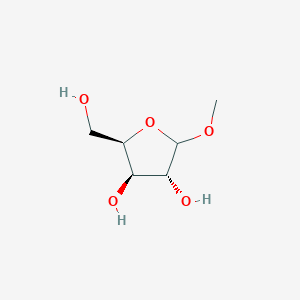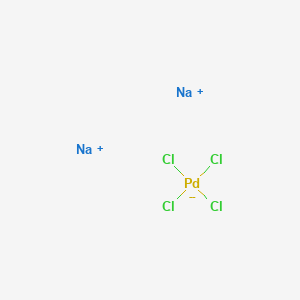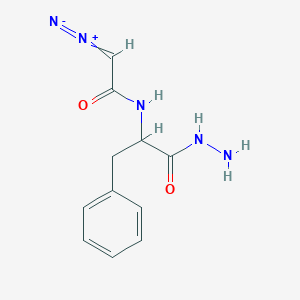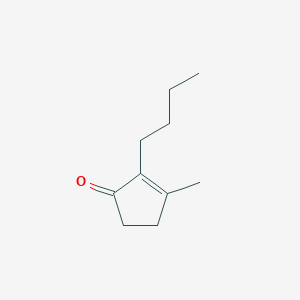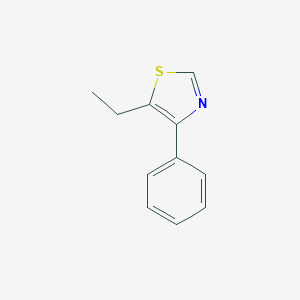
Thiazole, 5-ethyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 5-ethyl-4-phenyl- is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It contains a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Thiazole, 5-ethyl-4-phenyl- is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In addition, its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of Thiazole, 5-ethyl-4-phenyl-.
Efectos Bioquímicos Y Fisiológicos
Thiazole, 5-ethyl-4-phenyl- has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases. In addition, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Thiazole, 5-ethyl-4-phenyl- has also been shown to have analgesic properties, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiazole, 5-ethyl-4-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of potential applications. In addition, it has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to working with Thiazole, 5-ethyl-4-phenyl-. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Thiazole, 5-ethyl-4-phenyl-. One area of research is the development of new synthesis methods that are more efficient and produce higher yields. Another area of research is the development of new applications for Thiazole, 5-ethyl-4-phenyl-. For example, it has been suggested that Thiazole, 5-ethyl-4-phenyl- may have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully explore the potential applications of Thiazole, 5-ethyl-4-phenyl-.
Métodos De Síntesis
Thiazole, 5-ethyl-4-phenyl- can be synthesized through various methods. One of the most common methods is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone, an aldehyde, and a thiol in the presence of a base. The reaction proceeds through a series of steps, which ultimately leads to the formation of Thiazole, 5-ethyl-4-phenyl-. Another method involves the reaction of 5-ethyl-2-phenylthiazolium iodide with sodium hydride in dimethylformamide. This method has been shown to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
Thiazole, 5-ethyl-4-phenyl- has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, antiviral, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Thiazole, 5-ethyl-4-phenyl- has also been studied for its potential use as a corrosion inhibitor. Overall, Thiazole, 5-ethyl-4-phenyl- has a wide range of potential applications in various fields, making it an important compound for scientific research.
Propiedades
Número CAS |
14229-94-8 |
|---|---|
Nombre del producto |
Thiazole, 5-ethyl-4-phenyl- |
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
LNGMWMFCNKYANI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2 |
SMILES canónico |
CCC1=C(N=CS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



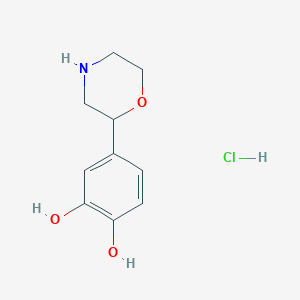
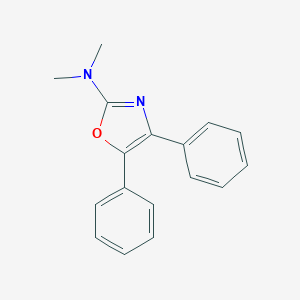
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
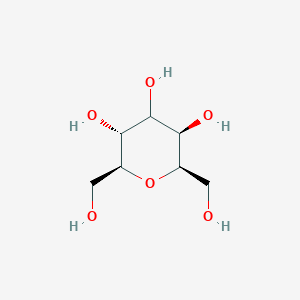
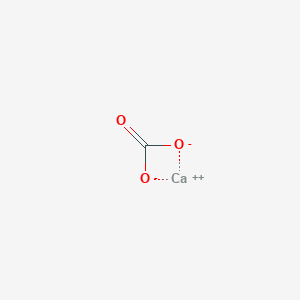
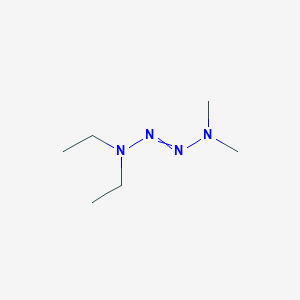
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
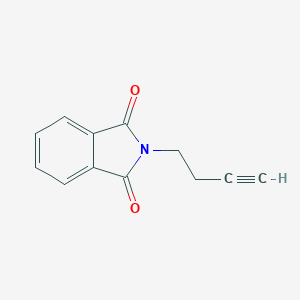
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
